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Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
and Infrared (IR) Characteristics of a Novel Tryptamine Analog

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
fluoro-N,N-diethyltryptamine (6-fluoro-DET), a fluorinated analog of the classic psychedelic
compound N,N-diethyltryptamine (DET). This document is intended for researchers, scientists,
and professionals in the fields of analytical chemistry, pharmacology, and drug development
who are engaged in the study of novel psychoactive substances and tryptamine derivatives.

Introduction

6-fluoro-DET, with the chemical formula C1aH19FN2 and a molar mass of 234.318 g-mol~1, is a
substituted tryptamine that has garnered interest within the scientific community.[1][2][3][4]
Unlike its non-fluorinated parent compound, 6-fluoro-DET is reported to be a partial agonist of
the serotonin 5-HT2a receptor but does not produce hallucinogenic effects in humans.[1][3] This
unique pharmacological profile makes its unambiguous identification and characterization
through analytical techniques paramount. This guide presents a detailed summary of its
nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic
data, alongside detailed experimental protocols and a visualization of its presumed signaling
pathway.

Spectroscopic Data Summary
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The following table summarizes the key quantitative data obtained from the spectroscopic

analysis of 6-fluoro-DET. Due to the limited availability of published experimental spectra for 6-

fluoro-DET, the NMR and IR data presented below are based on predictive models and

analysis of closely related tryptamine analogs. The mass spectrometry data is based on typical

fragmentation patterns observed for tryptamines and available GC-MS data for 6-fluoro-DET.

Spectroscopic Technique

Parameter

Value

1H NMR

Predicted Chemical Shifts (d)
in CDCls

See Table 2 for detailed
predicted shifts.

13C NMR

Predicted Chemical Shifts ()
in CDCIs

See Table 3 for detailed
predicted shifts.

Mass Spectrometry (GC-MS)

Molecular lon (M*)

m/z 234

Key Fragment lons

m/z 58 (base peak), 175, 146,

115

Infrared (IR) Spectroscopy

Key Absorption Bands (cm™1)

~3400-3500 (N-H stretch,
indole), ~2970-2850 (C-H
stretch, alkyl), ~1600-1450
(C=C stretch, aromatic),
~1250-1000 (C-N stretch, C-F
stretch)

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted *H and 3C NMR spectra of 6-fluoro-DET provide a theoretical framework for its

identification.

Table 2: Predicted *H NMR Chemical Shifts for 6-fluoro-DET in CDCls
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity

Shift (8, ppm) (J, H2)
Indole N-H ~8.0-8.2 brs -
Aromatic C-H ~6.8-7.6 m -
Indole C2-H ~6.9-7.1 S -
Ethyl CHz (on N) ~2.6-2.8 q ~7.2
Ethyl CHs ~1.0-1.2 t ~7.2
Ethanamine CH:z

) ] ~2.9-3.1 t ~7.5

(adjacent to indole)
Ethanamine CH:

~2.7-2.9 t ~7.5

(adjacent to N)

Table 3: Predicted 3C NMR Chemical Shifts for 6-fluoro-DET in CDClIs

Carbon

Predicted Chemical Shift (5, ppm)

C=0 (if present as impurity)

Not expected

Aromatic/Indole C

~100-160 (C-F bond will show a large C-F

coupling constant)

Indole C2 ~122

Indole C3 ~112

Ethyl CHz (on N) ~47

Ethanamine CHz (adjacent to indole) ~23

Ethanamine CH: (adjacent to N) ~54

Ethyl CHs ~12

Mass Spectrometry (MS)
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Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification
of tryptamines in forensic and research settings. The electron ionization (El) mass spectrum of
6-fluoro-DET is characterized by a distinct fragmentation pattern.

The molecular ion peak (M™*) is expected at a mass-to-charge ratio (m/z) of 234, corresponding
to the molecular weight of the compound. The base peak, the most intense peak in the
spectrum, is typically observed at m/z 58. This fragment corresponds to the diethylaminomethyl
cation ([CH2=N(CH=2CHs)2]*), which is a characteristic fragment for N,N-diethyltryptamines
resulting from cleavage of the bond beta to the indole ring.

Other significant fragment ions include:
e m/z 175: Resulting from the loss of the diethylaminoethyl side chain.
e m/z 146: A fragment of the fluorinated indole ring.

e m/z 115: Further fragmentation of the indole nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 6-fluoro-DET is expected to show characteristic absorption bands
corresponding to its structural features.

e N-H Stretch (Indole): A sharp to moderately broad band is expected in the region of 3400-
3500 cm™.

e C-H Stretch (Alkyl): Multiple sharp bands are anticipated in the 2970-2850 cm~1 region,
corresponding to the stretching vibrations of the C-H bonds in the ethyl groups.

e C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm~1 range are characteristic of the
carbon-carbon double bond stretching within the indole ring.

e C-N and C-F Stretches: The fingerprint region (below 1400 cm~1) will contain a complex
pattern of absorptions, including those from C-N and C-F stretching and various bending
vibrations. The C-F stretch is typically found in the 1250-1000 cm~1 region.
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-fluoro-DET. These
protocols are based on established methods for the analysis of tryptamine derivatives and can
be adapted for specific instrumentation.

NMR Spectroscopy Sample Preparation

» Sample Weighing: Accurately weigh approximately 5-10 mg of 6-fluoro-DET.

e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCls). Other deuterated solvents such as acetone-ds or methanol-d4 can also be used
depending on solubility and the desired spectral resolution.[5][6]

e Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

e Analysis: Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of
400 MHz or higher for optimal resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

o Sample Preparation: Prepare a dilute solution of 6-fluoro-DET (e.g., 1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

e GC Conditions:
o Injector: Splitless mode at 250 °C.

o Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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o Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to
280 °C at a rate of 15 °C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 550.
o lon Source Temperature: 230 °C.

o Transfer Line Temperature: 280 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small
amount of the crystalline 6-fluoro-DET solid directly onto the ATR crystal.[1][7][8] Apply
consistent pressure using the instrument's pressure clamp to ensure good contact.

o Data Acquisition:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

e Background Correction: A background spectrum of the clean, empty ATR crystal should be
collected prior to sample analysis and subtracted from the sample spectrum.

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and analytical process, the following diagrams are
provided.
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5-HT2A Receptor Activation

6-fluoro-DET
(Agonist)

5-HT2A Receptor
(GPCR)

Activates

Gg/11 Protein

Activates

Phospholipase C
(PLC)

Activates

Ca2* Release Protein Kinase C
(from ER) (PKC)

Downstream Cellular Effects

Click to download full resolution via product page

Caption: Serotonin 5-HT2A receptor signaling pathway activated by a tryptamine agonist.
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Spectroscopic Analysis Workflow
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Caption: A typical workflow for the comprehensive spectroscopic analysis of 6-fluoro-DET.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational
resource for the analytical identification and characterization of 6-fluoro-DET. The combination
of NMR, MS, and IR spectroscopy offers a powerful and comprehensive approach to elucidate
the structure of this and other novel tryptamine derivatives. This information is crucial for
advancing research in pharmacology, toxicology, and forensic science, enabling a deeper
understanding of the structure-activity relationships of this intriguing class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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